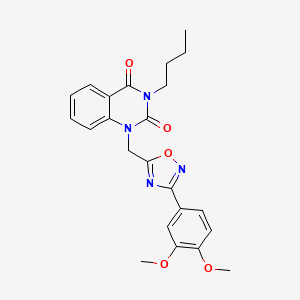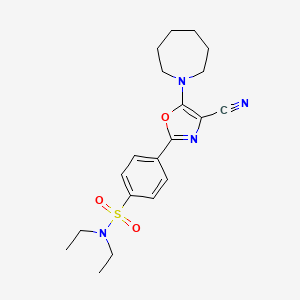
N-benzyl-2-(3-methoxyphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-2-(3-methoxyphenoxy)acetamide, also known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been extensively studied for its pharmacological properties.
Scientific Research Applications
Anticonvulsant Activities
N-benzyl-2-(3-methoxyphenoxy)acetamide and its derivatives have shown significant anticonvulsant properties. Research has demonstrated their effectiveness in protecting against seizures induced by maximal electroshock (MES) in animal models. For example, derivatives of N-benzyl 2-acetamido-2-phenyl-acetamide, which is closely related to this compound, provided full protection against MES-induced seizures in mice at certain dosages. The presence of the 2-acetamido substituent in these compounds was found to be important, but not obligatory, for their anticonvulsant activity (Choi, Stables, & Kohn, 1996). Another study revealed that the anticonvulsant activities of certain derivatives were sensitive to substituents at the 4'-N'-benzylamide site, with electron-withdrawing groups retaining activity and electron-donating groups leading to a loss of activity (King et al., 2011).
Crystal Structure and Pharmacological Properties
The crystal structure of certain this compound derivatives has been analyzed to understand their pharmacological properties. For example, 2-acetamido-N-benzyl-2-(methoxyamino)acetamides exhibit a linearly extended conformation, which is thought to contribute to their anticonvulsant activities. This structure is compared to phenytoin, a well-known anticonvulsant, to understand the molecular features responsible for their activities (Camerman et al., 2005).
Antioxidant and Antimicrobial Properties
Some derivatives of this compound have been studied for their antioxidant capabilities. For instance, certain capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)acetamide, have been evaluated for their potential as antioxidants (Yancheva et al., 2020). Additionally, research into hydrazide and oxadiazole derivatives, using 3-methoxyphenol as a starting substance, has shown promising antimicrobial and antiproliferative activity against various bacteria, fungi, and human tumor cell lines (Kaya et al., 2017).
Potential as Chemotherapeutic Agents
Certain derivatives have been explored for their potential as chemotherapeutic agents. For example, N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives have exhibited inhibitory activity against lung and breast cancer cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).
properties
IUPAC Name |
N-benzyl-2-(3-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-14-8-5-9-15(10-14)20-12-16(18)17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEWYVCIKLJERO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)


![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2414745.png)
![Methyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B2414748.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)



![N-(benzoyloxy)-N-[(E)-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)ethylidene]amine](/img/structure/B2414756.png)

![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2414758.png)
![(2R)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2414759.png)